molecular formula C12H10O2 B1346886 2'-Hydroxy-1'-acetonaphthone CAS No. 574-19-6

2'-Hydroxy-1'-acetonaphthone

Cat. No. B1346886
Key on ui cas rn: 574-19-6
M. Wt: 186.21 g/mol
InChI Key: VUIOUIWZVKVFCI-UHFFFAOYSA-N
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Patent
US08906946B2

Procedure details

A single neck round-bottom flask was charged with 2.3 g of zinc, 0.23 g of HgCl2 and 4 mL of water. Then 37% HCl (0.1 mL) was added and the mixture stirred for 5 minutes. After this, 3 mL of toluene and 3.4 mL of 37% HCl were added and finally 1 g (5.37 mmol) of 1-(2-hydroxynaphthalen-1-yl)ethanone was added portion wise. The resulting mixture was heated at 110° C. for 18 h. The phases were separated and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 780 mg (84% yield) of 1-ethylnaphthalen-2-ol as brown solid.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.23 g
Type
catalyst
Reaction Step Three
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.Cl.[OH:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14](=O)[CH3:15]>[Zn].Cl[Hg]Cl.C1(C)C=CC=CC=1>[CH2:14]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[OH:3])[CH3:15]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C(C)=O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
0.23 g
Type
catalyst
Smiles
Cl[Hg]Cl
Step Four
Name
Quantity
3.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)C1=C(C=CC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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